4-(4-butylphenyl)butanoic Acid
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Overview
Description
4-(4-Butylphenyl)butanoic acid is an organic compound with the molecular formula C14H20O2 It is a derivative of butanoic acid, where a butyl group is attached to the para position of a phenyl ring, which is further connected to a butanoic acid chain
Scientific Research Applications
4-(4-Butylphenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
The primary target of 4-(4-butylphenyl)butanoic Acid is histone deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This plays a crucial role in gene expression and regulation .
Mode of Action
This compound, also known as 4-PBA, exhibits inhibitory activity against HDACs . It acts as a chemical chaperone, ameliorating unfolded proteins and suppressing their aggregation . This results in protective effects against endoplasmic reticulum stress-induced neuronal cell death .
Biochemical Pathways
The main biochemical pathway affected by 4-PBA is the protein folding pathway. In the presence of 4-PBA, unfolded proteins are folded more efficiently, reducing the accumulation of aggregated proteins, a common feature in the pathogenesis of neurodegenerative diseases . Furthermore, 4-PBA has been shown to inhibit cell proliferation, invasion, and migration, and induce apoptosis in glioma cells .
Pharmacokinetics
It is known that high doses of 4-pba are currently required for therapeutic efficacy
Result of Action
The molecular and cellular effects of 4-PBA’s action include the amelioration of unfolded proteins, suppression of protein aggregation, and protection against endoplasmic reticulum stress-induced neuronal cell death . These effects contribute to its potential as a therapeutic agent against neurodegenerative diseases .
Action Environment
The efficacy and stability of 4-PBA can be influenced by environmental factors. For instance, the presence of other compounds in the environment can affect the efficiency of 4-PBA’s chemical chaperone activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-butylphenyl)butanoic acid typically involves the following steps:
Friedel-Crafts Alkylation: The initial step involves the alkylation of benzene with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form butylbenzene.
Bromination: The butylbenzene is then brominated using bromine in the presence of a catalyst like iron to form 4-bromobutylbenzene.
Grignard Reaction: The 4-bromobutylbenzene undergoes a Grignard reaction with magnesium in dry ether to form the corresponding Grignard reagent.
Carboxylation: The Grignard reagent is then reacted with carbon dioxide to form the carboxylic acid, which is subsequently hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Butylphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Comparison with Similar Compounds
4-(4-tert-Butylphenyl)butanoic acid: Similar structure but with a tert-butyl group instead of a butyl group.
4-(4-Methylphenyl)butanoic acid: Similar structure but with a methyl group instead of a butyl group.
4-(4-Ethylphenyl)butanoic acid: Similar structure but with an ethyl group instead of a butyl group.
Comparison:
Uniqueness: 4-(4-Butylphenyl)butanoic acid is unique due to the presence of the butyl group, which can influence its physical and chemical properties, such as solubility and reactivity.
Differences: The length and branching of the alkyl group can affect the compound’s biological activity and its interaction with molecular targets.
Properties
IUPAC Name |
4-(4-butylphenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-2-3-5-12-8-10-13(11-9-12)6-4-7-14(15)16/h8-11H,2-7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBIJXQXRXBVTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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